2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one 2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one
Brand Name: Vulcanchem
CAS No.: 652138-40-4
VCID: VC16814904
InChI: InChI=1S/C19H11FO3/c20-12-7-5-11(6-8-12)18-10-17(22)15-9-16(21)13-3-1-2-4-14(13)19(15)23-18/h1-10,21H
SMILES:
Molecular Formula: C19H11FO3
Molecular Weight: 306.3 g/mol

2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one

CAS No.: 652138-40-4

Cat. No.: VC16814904

Molecular Formula: C19H11FO3

Molecular Weight: 306.3 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one - 652138-40-4

Specification

CAS No. 652138-40-4
Molecular Formula C19H11FO3
Molecular Weight 306.3 g/mol
IUPAC Name 2-(4-fluorophenyl)-6-hydroxybenzo[h]chromen-4-one
Standard InChI InChI=1S/C19H11FO3/c20-12-7-5-11(6-8-12)18-10-17(22)15-9-16(21)13-3-1-2-4-14(13)19(15)23-18/h1-10,21H
Standard InChI Key WLGHIXFAVGTVAJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C(=CC3=C2OC(=CC3=O)C4=CC=C(C=C4)F)O

Introduction

Structural Characterization and Molecular Geometry

Core Framework and Substituent Effects

Synthetic Methodologies

Friedel-Crafts Allenylation and Cyclization

A common route to naphthopyranones involves acid-catalyzed reactions between naphthols and propargylic alcohols. For example, heating 4-methoxy-1-naphthol with 1,1-diarylprop-2-yn-1-ols in the presence of p-toluenesulfonic acid (pTsOH) yields 2,2-diaryl-6-methoxy-2H-naphtho[1,2-b]pyrans, which undergo demethylation to produce 6-hydroxy derivatives . Adapting this method, 2-(4-fluorophenyl)-6-hydroxy-4H-naphtho[1,2-b]pyran-4-one could be synthesized via:

  • Allenylation: 4-Hydroxy-1-naphthol reacts with 1-(4-fluorophenyl)prop-2-yn-1-ol under acidic conditions (e.g., pTsOH in 1,2-dichloroethane at 80°C).

  • 6-endo-dig Cyclization: The intermediate undergoes intramolecular cyclization to form the pyranone ring.

  • Demethylation: If a methoxy precursor is used, boron tribromide (BBr₃) in dichloromethane removes the methyl group to yield the hydroxylated product.

Table 1: Optimization of Synthetic Conditions

Catalyst (10 mol%)SolventTemperature (°C)Yield (%)
pTsOH·H₂O1,2-DCE8070
TfOH1,2-DCE8057
FeCl₃·6H₂O1,2-DCE8020

Data adapted from analogous syntheses .

Photochromic Behavior and Tautomerism

Ring-Opening Mechanism

Upon UV irradiation (λ = 300–350 nm), the pyranone ring undergoes electrocyclic opening to form a merocyanine dye. For 2-(4-fluorophenyl)-6-hydroxy derivatives, this process generates two isomers:

  • (Z)-Merocyanine: Forms transiently under brief irradiation, with λ<sub>max</sub> ≈ 450 nm.

  • (E)-Merocyanine: Stabilized under prolonged irradiation or acidic conditions, exhibiting λ<sub>max</sub> ≈ 520 nm .

The fluorine substituent enhances the thermal stability of the (E)-isomer by reducing electron density at the allylidene moiety, as evidenced by DFT calculations .

Acid-Mediated Tautomerism

In acidic media, the hydroxyl group at position 6 undergoes protonation, shifting the tautomeric equilibrium toward the keto form. This enhances the compound’s solubility in polar solvents and modulates its photochromic response.

Challenges and Future Directions

Synthetic Limitations

  • Low Yields: Cyclization steps often suffer from competing Meyer–Schuster rearrangements, reducing yields to <50% .

  • Purification Difficulties: Merocyanine byproducts require chromatographic separation using silica gel modified with triethylamine.

Functionalization Strategies

  • C-3 Modification: Introducing electron-donating groups (e.g., -NH₂) could redshift absorption maxima for solar energy applications.

  • Metal Complexation: The keto-enol tautomer may coordinate to transition metals, enabling catalytic or sensing applications.

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